molecular formula C21H28N4O2 B2474778 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide CAS No. 1226446-98-5

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2474778
CAS No.: 1226446-98-5
M. Wt: 368.481
InChI Key: RFAWATFHBKIVOY-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide is a chemical compound with the molecular formula C21H28N4O2 and a molecular weight of 368.4726 g/mol . This compound is known for its interesting physical and chemical properties, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with N-(2,4-dimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H28N4O2, and it has a molecular weight of approximately 368.5 g/mol. Its structure includes an azepane ring, a pyrimidine derivative, and an acetamide moiety, which contribute to its unique chemical reactivity and biological activity.

Property Details
Molecular Formula C21H28N4O2
Molecular Weight 368.5 g/mol
CAS Number 1226446-98-5

Pharmacological Effects

Preliminary studies indicate that this compound exhibits several promising pharmacological effects:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on structural similarities with other known inhibitors:

  • Transporter Modulation : By inhibiting GlyT1, the compound may alter glycine levels in the synaptic cleft, potentially affecting neurotransmission and offering therapeutic benefits in conditions like schizophrenia or anxiety disorders.
  • Antifungal Mechanisms : Compounds with similar structures often interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival.

Case Studies and Research Findings

Several studies have highlighted the potential of related compounds in clinical settings:

  • GlyT1 Inhibitors : Research on phenyl sulfonamides has shown that modifications to the azepane structure can enhance potency and selectivity for GlyT1 inhibition. This suggests that structural optimization could yield more effective therapeutic agents .
  • Antifungal Efficacy : A comparative study involving azole antifungals demonstrated that structurally diverse compounds could outperform traditional treatments like fluconazole against resistant strains of Candida species. This positions similar derivatives as potential candidates for further development in antifungal therapies .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-8-9-18(16(2)12-15)23-19(26)14-27-20-13-17(3)22-21(24-20)25-10-6-4-5-7-11-25/h8-9,12-13H,4-7,10-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAWATFHBKIVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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